REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][C:18](F)=[CH:17][CH:16]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>CC(N(C)C)=O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][C:18]1[CH:19]=[CH:20][C:15]([C:13](=[O:14])[CH3:12])=[CH:16][CH:17]=1 |f:2.3.4|
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Name
|
|
Quantity
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90.6 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)O)(F)F
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Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
|
Name
|
|
Quantity
|
71.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
ice
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Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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refluxed at 155°-160° C. on an oil bath for 18 hours
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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EXTRACTION
|
Details
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extracted with three portions of ether
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Type
|
WASH
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Details
|
washed successively with water, three 100 ml
|
Type
|
DRY_WITH_MATERIAL
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Details
|
portions of cold 1N sodium hydroxide, water and then brine, dried
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
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DISTILLATION
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Details
|
This oil was distilled at 105°-120° C.
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC2=CC=C(C=C2)C(C)=O)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |